molecular formula C16H19Cl2N3O B5639759 3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide

3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide

Cat. No. B5639759
M. Wt: 340.2 g/mol
InChI Key: NFASWBOSMSIAIM-UHFFFAOYSA-N
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Description

The study of antipyrine derivatives, including benzamides and pyrazole compounds, plays a crucial role in various fields of chemistry and pharmacology. These compounds exhibit a wide range of biological activities and have been a subject of interest in the development of new therapeutic agents.

Synthesis Analysis

Antipyrine derivatives, such as those studied by Saeed et al. (2020), are synthesized in good yields and characterized through spectroscopic methods. The synthesis involves the formation of compounds with specific halo-substituted benzamide groups, highlighting the diversity and complexity in the synthesis of these chemical entities (Saeed et al., 2020).

Molecular Structure Analysis

X-ray structure characterization and Hirshfeld surface analysis, along with DFT calculations, provide detailed insights into the molecular structure of antipyrine derivatives. These studies reveal the significance of intermolecular interactions, including hydrogen bonds and π-interactions, in determining the solid-state structure of the compounds (Saeed et al., 2020).

properties

IUPAC Name

3,5-dichloro-N,4-dimethyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-11-14(17)7-13(8-15(11)18)16(22)20(2)6-4-5-12-9-19-21(3)10-12/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFASWBOSMSIAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)N(C)CCCC2=CN(N=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]benzamide

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